Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate

Catalog No.
S883018
CAS No.
905718-46-9
M.F
C14H9F6IO3S
M. Wt
498.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate

CAS Number

905718-46-9

Product Name

Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate

IUPAC Name

phenyl-[3-(trifluoromethyl)phenyl]iodanium;trifluoromethanesulfonate

Molecular Formula

C14H9F6IO3S

Molecular Weight

498.18 g/mol

InChI

InChI=1S/C13H9F3I.CHF3O3S/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7)/q+1;/p-1

InChI Key

OSSLDNUSYGVAIB-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC(=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC(=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]

Organic Synthesis: Aryl C-H Activation and Functionalization

PhI(OTf)2 serves as a valuable reagent in organic synthesis, particularly for aryl C-H activation and functionalization reactions. Its ability to act as a source of electrophilic iodine (I+) facilitates the cleavage of C-H bonds in aromatic rings. This allows for the introduction of various functional groups at specific positions on the aromatic ring, enabling the targeted synthesis of complex organic molecules. [Source: A review on recent advances in transition metal-catalyzed C–H activation/functionalization of heteroarenes using hypervalent iodine(III) reagents: ]

Photochemistry: Photoinitiators and Redox Mediators

PhI(OTf)2 exhibits photochemical properties, making it useful as a photoinitiator in various polymerization reactions. Upon exposure to light, PhI(OTf)2 undergoes homolytic cleavage, generating reactive iodine radicals (I•) that can initiate the polymerization process. Additionally, PhI(OTf)2 can function as a single-electron oxidant in photoredox catalysis. Its ability to participate in electron transfer reactions allows it to activate reaction components and mediate complex photochemical transformations. [Source: Applications of diaryliodonium Salts in Organic Synthesis: ]

Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate is a synthetic organic compound with the molecular formula C14H9F6IO3SC_{14}H_9F_6IO_3S and a molecular weight of 498.18 g/mol. It is characterized by a white to off-white crystalline appearance and is known for its high purity, typically greater than 98% as determined by high-performance liquid chromatography. This compound is classified as an iodonium salt, which contains a positively charged iodine atom bonded to two phenyl groups, one of which has a trifluoromethyl substituent. The triflate group is derived from trifluoromethanesulfonic acid, contributing to the compound's reactivity and solubility in organic solvents such as methanol .

Typical of iodonium salts. These include:

  • Electrophilic Aromatic Substitution: The iodonium ion can act as an electrophile, facilitating the substitution reactions on aromatic compounds.
  • Nucleophilic Attack: The triflate group can be displaced by nucleophiles, leading to the formation of new compounds.
  • Photo

The synthesis of phenyl[3-(trifluoromethyl)phenyl]iodonium triflate typically involves the following steps:

  • Formation of Iodonium Salt: A suitable iodide source reacts with a triflate precursor in the presence of a base. This step generates the iodonium ion.
  • Coupling Reaction: The iodonium salt is then coupled with a phenyl compound containing a trifluoromethyl group under controlled conditions (temperature, solvent) to yield the final product.

This method allows for the selective introduction of functional groups and can be optimized for yield and purity .

Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate finds applications in:

  • Organic Synthesis: Utilized as an electrophilic reagent in various chemical transformations.
  • Materials Science: Employed in the development of photoinitiators for polymerization processes.
  • Pharmaceutical Chemistry: Potential use in drug development due to its reactivity profile.

Its unique properties make it suitable for specialized applications in research and industry .

Several compounds share structural similarities with phenyl[3-(trifluoromethyl)phenyl]iodonium triflate. Notable examples include:

  • Phenyl Iodonium Triflate: Lacks the trifluoromethyl group but retains similar reactivity patterns.
  • Diphenyliodonium Triflate: Contains two phenyl groups without additional substituents, affecting its electrophilicity.
  • Phenyl[4-(trifluoromethyl)phenyl]iodonium Triflate: Similar structure but with the trifluoromethyl group positioned differently on the aromatic ring.
Compound NameUnique Features
Phenyl Iodonium TriflateSimpler structure; less steric hindrance
Diphenyliodonium TriflateTwo identical phenyl groups; different reactivity
Phenyl[4-(trifluoromethyl)phenyl]iodonium TriflateDifferent position of trifluoromethyl group

These comparisons highlight the unique aspects of phenyl[3-(trifluoromethyl)phenyl]iodonium triflate, particularly its enhanced reactivity due to the presence of the trifluoromethyl substituent, which can influence both electronic properties and steric factors during

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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